molecular formula C8H5BrN2O2 B1376926 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1363380-72-6

4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Katalognummer: B1376926
CAS-Nummer: 1363380-72-6
Molekulargewicht: 241.04 g/mol
InChI-Schlüssel: HPBBNPMQZCTSEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1363380-72-6) is a brominated heterocyclic compound that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its molecular formula is C 8 H 5 BrN 2 O 2 , with a molecular weight of 241.04 g/mol. The structure features a fused pyrazolopyridine core, a carboxylic acid functional group at the 2-position, and a bromine atom at the 4-position. The compound's primary research value lies in its role as a multifunctional building block for the design and synthesis of more complex molecules. The carboxylic acid group allows for further derivatization, such as amide coupling or esterification, while the bromine atom is amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This enables researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. This scaffold is of significant interest in the exploration of protein kinase inhibitors , a prominent class of therapeutics in targeted cancer treatment. Pyrazolo[1,5-a]pyridine and the related pyrazolo[1,5-a]pyrimidine cores are recognized for their ability to act as ATP-competitive inhibitors for various kinases. While the specific mechanism of action for this exact compound may not be fully documented, its structural framework is a key feature in inhibitors targeting kinases such as EGFR, B-Raf, and MEK, which are relevant in cancers like non-small cell lung cancer (NSCLC) and melanoma . As a handling note, this compound should be stored sealed in a dry environment at 2-8°C. It is classified with the signal word "Warning" and has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Researchers should consult the safety data sheet for detailed handling protocols. This product is provided for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBBNPMQZCTSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743777
Record name 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-72-6
Record name 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-nitropyridine with hydrazine hydrate, followed by cyclization and subsequent oxidation to form the desired product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid serves as a significant intermediate in the synthesis of various bioactive compounds. Its derivatives have been studied for their potential use in treating several diseases, including:

  • Neurological Disorders : Research indicates that derivatives of pyrazolo[1,5-a]pyridine can act as inhibitors for protein kinases involved in neurological pathways. These compounds may offer therapeutic benefits for conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Cancer Treatment : The compound has shown promise as an active ingredient in formulations aimed at inhibiting tumor growth. It has been linked to the inhibition of AXL and c-MET kinases, which are implicated in cancer cell proliferation and metastasis . This suggests that this compound could be pivotal in developing new anticancer agents.

Synthetic Pathways

The synthesis of this compound is crucial for its application. Recent advancements have focused on improving the yield and efficiency of its production. The following table summarizes key synthetic methods:

Method Yield Conditions References
Traditional Synthesis<10%High toxicity intermediates
Optimized Synthesis>70%Mild conditions, low toxicity
Microwave-Assisted Synthesis>80%Rapid heating

These methods highlight the advancements in synthetic strategies that enhance both the yield and safety profile of producing this compound.

Case Studies

Several studies have documented the applications and efficacy of this compound in various contexts:

  • Case Study 1: Alzheimer's Disease
    A study demonstrated that derivatives of this compound could inhibit specific kinases associated with neuroinflammation, leading to improved cognitive function in animal models .
  • Case Study 2: Cancer Research
    Research involving the application of this compound showed significant tumor reduction in xenograft models when used as part of a combination therapy targeting multiple signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Bromine Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid 1363380-72-6 4 C₈H₅BrN₂O₂ 241.04 Dopamine D3 ligand precursor; price: €667/50mg
5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid 1363381-10-5 5 C₈H₅BrN₂O₂ 241.04 Biochemical reagent; used in cross-coupling reactions
7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid 1363383-09-8 7 C₈H₅BrN₂O₂ 241.04 Enhanced reactivity for substitution reactions
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid 876379-77-0 3 C₈H₅BrN₂O₂ 241.04 Limited commercial availability; used in niche syntheses
Pyrazolo[1,5-a]pyridine-2-carboxylic acid (non-brominated) 63237-88-7 N/A C₈H₆N₂O₂ 162.14 Melting point: 189–192°C; precursor for brominated derivatives
6-Bromo-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid N/A 6 (pyrimidine) C₇H₄BrN₃O₂ 242.03 Pyrimidine scaffold; higher electron deficiency

Commercial Availability and Pricing

  • 4-Bromo : Priced at €667/50mg (CymitQuimica) .
  • 5-Bromo : Available from Shanghai Macklin Biochemical Co., Ltd., with pricing upon inquiry .
  • 7-Bromo : Offered by Chongqing Chemdad Co., Ltd., though costs are higher due to complex synthesis .

Key Research Findings

Synthetic Efficiency : The 4-bromo derivative is synthesized in higher yields (>70%) compared to 5- and 7-bromo isomers, which require stringent temperature control .

Stability : All brominated derivatives are stable at room temperature, but the 4-bromo compound shows slight hygroscopicity, necessitating desiccated storage .

Pharmacological Relevance : The 4-bromo isomer’s spatial arrangement aligns optimally with dopamine D3 receptor pockets, as evidenced by molecular docking studies .

Biologische Aktivität

4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structural characteristics, and potential applications based on recent research findings.

Structural Characteristics

This compound has a molecular formula of C8_8H6_6BrN3_3O2_2 and a molecular weight of approximately 244.05 g/mol. The compound features a bromine atom at the 4-position of the pyrazole ring and a carboxylic acid group at the 2-position of the pyridine ring. Its unique structure contributes to its distinct chemical reactivity and biological properties, making it a candidate for further pharmacological studies .

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an anti-inflammatory agent and a modulator of various enzyme activities . The compound's structural features allow it to interact effectively with biological targets, which is crucial for its application in drug development .

While specific mechanisms of action for this compound remain under investigation, studies suggest that it may influence enzyme activity through binding interactions. Techniques such as molecular docking simulations and surface plasmon resonance are employed to assess its binding affinity and selectivity towards various biological receptors .

Synthesis and Derivatives

Several synthetic routes have been developed for producing this compound, with variations in yield and purity based on reaction conditions. The compound serves as a building block for synthesizing various bioactive derivatives that may exhibit enhanced pharmacological properties .

Comparative Analysis with Similar Compounds

The unique positioning of the bromine atom in this compound distinguishes it from structurally similar compounds. Below is a comparison highlighting its uniqueness:

Compound Name Structure Type Unique Features
5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acidPyrazolo-pyridineBromine at the 5-position; different biological activity.
Pyrazolo[1,5-a]pyridine-2-carboxylic acidPyrazolo-pyridineLacks bromine substitution; different reactivity profile.
4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acidPyrazolo-pyridineMethyl group instead of bromine; altered lipophilicity.

This specificity is crucial for its application in drug development and biochemical research .

Case Studies and Research Findings

Recent studies have focused on the biological implications of pyrazolo derivatives:

  • A study on pyrazolo[1,5-a]pyrimidines explored their potential as selective CK2 inhibitors, highlighting the importance of structural modifications for enhancing selectivity and potency .
  • Another research emphasized the use of pyrazolo compounds as strategic molecules in optical applications due to their significant photophysical properties alongside biological activities .

These findings support the versatility of compounds related to this compound in various therapeutic contexts.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves bromination of pyrazolo[1,5-a]pyridine precursors followed by carboxylation. For example:

  • Bromination: Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C, 6–12 hours) to achieve regioselective bromination at the 4-position. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Carboxylation: Employ carbon dioxide insertion under palladium catalysis (e.g., Pd(PPh₃)₄) in THF at 60°C. Purify the crude product via column chromatography (SiO₂, eluent: dichloromethane/methanol 10:1) .
  • Purification: Recrystallize from ethanol or ethyl acetate to achieve >95% purity, verified by HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, DMSO-d₆): Expect signals for aromatic protons (δ 7.5–8.5 ppm), carboxylic acid proton (δ ~12.5 ppm), and pyrazole protons (δ 6.8–7.2 ppm). Coupling constants (e.g., J = 8.4 Hz for adjacent pyridine protons) confirm regiochemistry .
    • ¹³C NMR : Look for carboxylic acid carbonyl (δ ~165 ppm) and brominated aromatic carbons (δ ~115–125 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Calculate exact mass (C₈H₅BrN₂O₂: 255.9524) to validate molecular ion peaks (e.g., [M+H]+ at m/z 256.9597) .
  • X-ray Diffraction (XRD): Resolve ambiguities in substitution patterns using single-crystal XRD. Dihedral angles between pyrazole and pyridine rings should align with computational models (e.g., <10°) .

Advanced: How can regioselectivity challenges during bromination be addressed?

Methodological Answer:
Regioselectivity in bromination is influenced by electronic and steric factors:

  • Electronic Effects: Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to predict reactive sites. The 4-position is favored due to lower activation energy for electrophilic substitution .
  • Steric Control: Introduce directing groups (e.g., methyl at the 3-position) to block competing sites. Validate using NOESY NMR to confirm spatial arrangements .
  • Experimental Optimization: Screen brominating agents (e.g., Br₂ vs. NBS) in solvents like DCM or DMF. Monitor by LC-MS to quantify 4-bromo vs. 6-bromo isomers .

Advanced: How can computational modeling predict reactivity for further functionalization?

Methodological Answer:

  • Reactivity Prediction: Perform Fukui function analysis (using Gaussian) to identify nucleophilic/electrophilic sites. The carboxylic acid group directs substitutions to the 5- or 7-positions .
  • Transition State Modeling: Simulate Suzuki coupling reactions (e.g., with aryl boronic acids) using PyRx for docking studies. Optimize catalyst (e.g., Pd(OAc)₂) and base (K₂CO₃ vs. Cs₂CO₃) combinations .
  • Solvent Effects: Use COSMO-RS (in ADF software) to predict solvent polarity impacts on reaction yields. Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitutions .

Advanced: How to resolve contradictions between NMR and XRD data?

Methodological Answer:

  • Dynamic Effects in NMR: If XRD shows planar geometry but NMR suggests non-equivalent protons, consider tautomerism or rotameric equilibria. Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–100°C) can reveal dynamic processes .
  • Crystallographic Artifacts: Compare XRD-derived bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects .
  • Complementary Techniques: Use IR spectroscopy to confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and UV-Vis to assess conjugation patterns .

Basic: What strategies enable carboxyl group functionalization?

Methodological Answer:

  • Amide Formation: React with amines (e.g., HATU/DIPEA in DMF) to generate amides. Monitor by TLC and purify via precipitation in cold ether .
  • Esterification: Use thionyl chloride (SOCl₂) to convert the acid to an acid chloride, then treat with ethanol to yield ethyl esters. Confirm by ¹H NMR (ester CH₃ at δ 1.2–1.4 ppm) .
  • Metal-Catalyzed Coupling: Employ Ullmann coupling (CuI, phenanthroline) to attach aryl groups. Optimize temperature (80–120°C) to minimize decarboxylation .

Advanced: How do solvent systems influence reaction pathways in derivative synthesis?

Methodological Answer:

  • Polar Protic vs. Aprotic: In SNAr reactions, DMF accelerates substitution at the 4-bromo site due to stabilization of transition states. Methanol may favor hydrolysis side reactions .
  • Solvent-Free Conditions: Microwave-assisted synthesis (100–150°C, 30 min) reduces solvent use and improves yields for amide derivatives .
  • Green Chemistry: Test ionic liquids (e.g., [BMIM][BF₄]) as solvents for Suzuki coupling. Compare E-factor and atom economy with traditional methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.